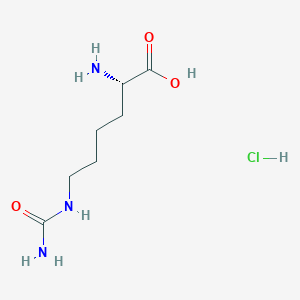![molecular formula C16H19F3N2O3 B7570840 7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one is a synthetic compound that belongs to the diazepine family. This compound has gained significant attention due to its potential applications in scientific research. The compound is also known by its chemical name, TPA023, and has been the subject of several studies investigating its mechanism of action and physiological effects.
Mechanism of Action
TPA023 selectively binds to the alpha2/alpha3 subunits of the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter, GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
TPA023 has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. TPA023 has been found to be well-tolerated and does not produce the sedative effects associated with traditional benzodiazepines.
Advantages and Limitations for Lab Experiments
One advantage of TPA023 is its selectivity for the alpha2/alpha3 subunits of the GABA-A receptor, which reduces the risk of side effects associated with non-selective compounds. However, one limitation of TPA023 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving TPA023. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another area of interest is the investigation of TPA023's potential use in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, research could focus on the development of new administration methods for TPA023 to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of TPA023 involves the reaction between 3-(2,2,2-trifluoroethoxy)propanoic acid and 7-phenyldiazepinone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting compound is purified using column chromatography to obtain TPA023 in its pure form.
Scientific Research Applications
TPA023 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. The compound has been shown to selectively modulate the activity of GABA-A receptors, which are known to play a crucial role in regulating anxiety and mood. TPA023 has also been investigated for its potential use in the treatment of alcohol addiction and withdrawal.
properties
IUPAC Name |
7-phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-24-9-6-15(23)21-8-7-20-14(22)10-13(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRSPQNXOQZBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)

![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)

![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
